1-methyltetrazole-5-thiol

Descripción

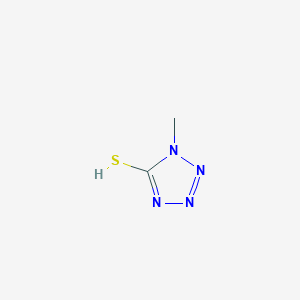

1-Methyltetrazole-5-thiol (MTT; CAS 13183-79-4) is a heterocyclic thiol compound with the molecular formula C₂H₄N₄S. It is a key metabolite of cephalosporin antibiotics such as moxalactam and cefoperazone . MTT is notable for its role in antibiotic-associated adverse effects, including hypoprothrombinemia and disulfiram-like reactions with alcohol . Its mechanism involves inhibition of vitamin K-dependent gamma-carboxylation of glutamic acid, essential for clotting factor activation .

Propiedades

IUPAC Name |

1-methyltetrazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZHMUQBFJTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Tetrazole Precursors

The methylation of tetrazole derivatives represents a cornerstone in synthesizing 1-methyltetrazole-5-thiol. A patented method for 1-methyl-5-aminotetrazole (CN103351354A) provides a foundational framework. In this approach, 5-aminotetrazole monohydrate undergoes alkylation with dimethyl sulfate in a biphasic system (aqueous sodium hydroxide and organic solvents like toluene or chlorobenzene). Key parameters include:

-

Molar ratio : 5-aminotetrazole monohydrate to dimethyl sulfate (1:0.52).

-

Temperature : 88–93°C for 1.5–4.5 hours.

-

Solvent system : Toluene, xylene, or chlorobenzene (mass-volume ratio 1:2.0–10.2).

This method achieves a yield of 78.1% for 1-methyl-5-aminotetrazole, with minimal byproduct formation (1-methyl:2-methyl isomer ratio = 1:0.04–0.07). While this protocol targets the amino derivative, analogous strategies could be adapted for thiol functionalization by substituting the amine precursor with a thiol-containing analog.

Adaptation of Methylation Protocols for Thiol Functionalization

Challenges in Regioselective Thiol Group Retention

Introducing a thiol group at the 5-position while methylating the 1-nitrogen requires careful control to avoid sulfur alkylation. Thiols exhibit higher nucleophilicity than amines, necessitating protective strategies:

-

Protective groups : Temporarily converting the thiol to a disulfide (e.g., using tert-butyl disulfide) prevents undesired methylation at sulfur.

-

pH optimization : Conducting reactions under mildly basic conditions (pH 7–8) deprotonates the tetrazole nitrogen without deprotonating the thiol, favoring N-methylation.

Example Protocol (Hypothetical):

-

Protection : React 5-mercaptotetrazole with tert-butyl disulfide to form a protected disulfide.

-

Methylation : Treat with dimethyl sulfate in toluene/NaOH (7.0–7.5%) at 90°C for 2–3 hours.

-

Deprotection : Reduce the disulfide with tributylphosphine to regenerate the thiol.

This approach remains theoretical but draws on principles from the alkylation of sensitive heterocycles.

Comparative Analysis of Methodologies

Yield and Purity Metrics

The following table summarizes data from the patent (CN103351354A) for 1-methyl-5-aminotetrazole, which could inform analogous thiol syntheses:

| Parameter | Example 2 | Example 3 |

|---|---|---|

| Reaction Time (h) | 2.5 | 4.5 |

| Temperature (°C) | 92–93 | 91–93 |

| Yield (%) | 57.2 | 78.1 |

| Purity (HPLC, %) | 98.2 | 98.6 |

| Byproduct Ratio (1:2-Me) | 1:0.05 | 1:0.07 |

Adapting these conditions for thiol synthesis would require optimizing sulfur compatibility and protective group chemistry.

Industrial-Scale Production Considerations

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety:

Análisis De Reacciones Químicas

Types of Reactions

Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of rhenium.

Reduction: It can be reduced to lower oxidation states.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions may involve ligands such as phosphines or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhenium oxides, while reduction may produce rhenium hydrides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antibiotic Synthesis

One of the primary applications of MTT is as an intermediate in the synthesis of cephalosporins and penicillins. The compound is utilized to introduce a (1-methyl-tetrazole-5-thio)methyl group at the 3-position of the 7-aminocephalosporanic acid ring, enhancing the antibiotic properties of these drugs. Notable examples include:

- Cefamandole : Contains a (1-methyl-tetrazole-5-thio)methyl group, which contributes to its broad-spectrum antibiotic activity.

- Cefazaflur : Another cephalosporin that utilizes the MTT moiety for improved efficacy against bacterial infections .

The incorporation of MTT into these antibiotics not only enhances their pharmacological properties but also helps in overcoming resistance mechanisms in bacteria.

1.2 Mechanism of Action

Research indicates that MTT can inhibit vitamin K epoxide reductase, which is crucial for the activation of clotting factors. This inhibition can lead to potential anticoagulant effects, making it relevant in the context of drug interactions, particularly with anticoagulants like warfarin .

Toxicology and Pharmacology

2.1 Enzyme Inhibition

MTT has been studied for its ability to inhibit aldehyde dehydrogenase (ALDH), an enzyme involved in alcohol metabolism. This inhibition can lead to adverse reactions when alcohol is consumed after taking antibiotics containing MTT. The mechanism involves microsomal activation, indicating that MTT requires metabolic activation to exert its inhibitory effects on ALDH .

2.2 Implications for Drug Development

Understanding the inhibitory effects of MTT on ALDH can inform drug development strategies, particularly for antibiotics where alcohol consumption is common among patients. This knowledge helps mitigate potential adverse effects associated with co-administration.

Case Study: Antibiotic Interactions

A study examined the interaction between MTT-containing antibiotics and alcohol consumption. The findings suggested that patients taking these antibiotics should be cautioned against alcohol intake due to the risk of disulfiram-like reactions caused by ALDH inhibition .

Case Study: Thiol Methylation Effects

Research has also explored the role of thiol methylation of MTT in cephalosporin-induced hypoprothrombinemia, highlighting its significance in understanding drug toxicity profiles and patient safety .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Antibiotic Synthesis | Intermediate for cephalosporins and penicillins | Cefamandole, Cefazaflur |

| Enzyme Inhibition | Inhibits ALDH leading to adverse reactions with alcohol | Requires microsomal activation |

| Toxicology | Impacts vitamin K metabolism | Potential anticoagulant effects |

| Drug Development Insights | Understanding interactions informs safer prescribing practices | Cautions against alcohol with certain antibiotics |

Mecanismo De Acción

The mechanism by which Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparación Con Compuestos Similares

2-Methyl-1,3,4-Thiadiazole-5-Thiol (MTD)

Structural Differences :

- MTT contains a tetrazole ring, while MTD features a thiadiazole ring (Figure 1).

- Both compounds share a methyl group and a thiol (-SH) substituent but differ in ring heteroatoms (N vs. S/N).

Enzymatic Interactions :

- S-Methylation Efficiency :

- Inhibitory Potency :

Clinical Implications :

- MTD, found in cefazolin, can cause hypoprothrombinemia similar to MTT. However, TPMT genetic polymorphisms may exacerbate MTD’s toxicity due to reduced methylation capacity .

| Parameter | MTT | MTD |

|---|---|---|

| Structure | Tetrazole ring | Thiadiazole ring |

| Km (TPMT) | 0.26 mM | 0.068 mM |

| Vmax (TPMT) | 1.0 (baseline) | 3.58-fold higher |

| Inhibition (IC₅₀) | ~0.1–1.0 µM (pre-methylation) | Similar range |

Figure 1 : Structural comparison of MTT (tetrazole) and MTD (thiadiazole).

1-Phenyl-1H-Tetrazole-5-Thiol Derivatives

Structural Differences :

Chemical Reactivity :

- MTT reacts with trichloroethylene to form S-dichlorovinyl derivatives, while 5-substituted tetrazoles form N-dichlorovinyl products, which are thermally unstable .

- Alkylation of 1-phenyltetrazole-5-thiol yields derivatives with varied antimicrobial activities, unlike MTT’s role in antibiotic toxicity .

Other Tetrazole Derivatives

- 1-Methyl-5-Phenyltetrazole : Lacks the thiol group, rendering it inactive in gamma-carboxylation inhibition but useful in material science .

- 5-Azido-1H-Tetrazole : Highly reactive azide derivatives are used in explosives, contrasting with MTT’s biochemical roles .

Key Research Findings

Metabolic Pathways

Clinical Relevance

Q & A

Q. What are the standard synthetic protocols for 1-methyltetrazole-5-thiol (MTT), and how can reaction conditions be optimized?

MTT is typically synthesized via nucleophilic substitution or cyclization reactions. A representative method involves reacting substituted chlorobenzyl derivatives with thiourea or thiocyanate precursors under heterogenous catalysis. For example, PEG-400 medium with Bleaching Earth Clay (pH 12.5) at 70–80°C yields high-purity MTT derivatives after 1 hour of stirring. Post-synthesis purification includes ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to minimize side reactions (e.g., oxidation of the thiol group).

Q. Which spectroscopic techniques are most effective for characterizing MTT and its derivatives?

- Infrared Spectroscopy (IR): The thiol (-SH) group exhibits a characteristic absorption band near 2550–2600 cm⁻¹, while tetrazole ring vibrations appear at 1450–1600 cm⁻¹ .

- ¹H NMR: Methyl groups attached to the tetrazole ring resonate at δ 3.5–4.0 ppm, and aromatic substituents (e.g., chlorophenyl) show distinct splitting patterns in δ 6.8–7.5 ppm .

- Elemental Analysis: Confirms molecular formula compliance (e.g., C₂H₄N₄S for MTT) .

Q. How does MTT interact with biological systems, particularly in enzymatic assays?

MTT is a known inhibitor of aldehyde dehydrogenase (ALDH), disrupting ethanol metabolism. In vitro assays involve incubating MTT with rat liver microsomes and measuring ALDH activity via NADH fluorescence or menaquinone-4 epoxide reduction rates. Dithiothreitol (DTT) is often added as a stabilizing agent .

Advanced Research Questions

Q. What computational methods are suitable for modeling MTT’s electronic structure and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data for MTT. Key parameters include:

Q. How do structural modifications of MTT influence its inhibitory potency against ALDH?

Substituent effects can be systematically studied:

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance thiol acidity, increasing ALDH binding affinity.

- Bulkier Aromatic Groups (e.g., dichlorophenyl): Improve selectivity by sterically blocking non-target enzymes.

Dose-response curves (IC₅₀ values) and molecular docking simulations (e.g., AutoDock Vina) quantify these effects .

Q. What are the stability profiles of MTT under varying pH and temperature conditions?

MTT is stable across a broad pH range (2.0–12.0) but degrades under strongly oxidizing conditions. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV analysis (λ = 254 nm) confirm <5% degradation. Degradation products include sulfonic acid derivatives .

Q. How can contradictions in experimental data on MTT’s reactivity be resolved?

Discrepancies in reaction yields or spectroscopic data often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.